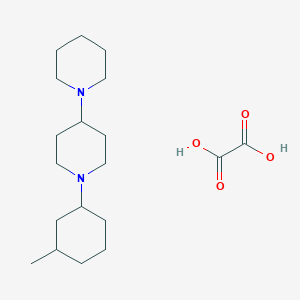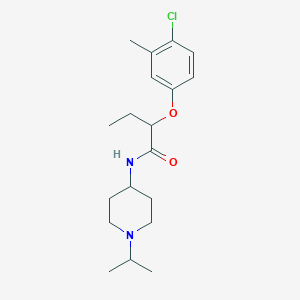
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is commonly known as Vilazodone and is used for the treatment of major depressive disorder (MDD). Vilazodone was approved by the US Food and Drug Administration (FDA) in 2011 and has shown promising results in clinical trials.
Mécanisme D'action
Vilazodone works by inhibiting the reuptake of serotonin, a neurotransmitter that regulates mood, in the brain. It also acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and sleep. By increasing the levels of serotonin in the brain and activating the 5-HT1A receptor, Vilazodone helps to improve the symptoms of depression.
Biochemical and Physiological Effects
Vilazodone has been shown to have a good safety profile and is generally well-tolerated by patients. The most common side effects reported in clinical trials include nausea, diarrhea, and insomnia. Vilazodone has also been shown to have a low potential for drug interactions compared to other 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide.
Avantages Et Limitations Des Expériences En Laboratoire
Vilazodone has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied in clinical trials. Vilazodone is also relatively easy to synthesize and has a good safety profile. However, Vilazodone has some limitations for use in lab experiments. It is a patented drug and may be expensive to obtain. Vilazodone also has limited solubility in water, which may affect its bioavailability in some experiments.
Orientations Futures
There are several future directions for the study of Vilazodone. One area of research is the development of new formulations of Vilazodone that improve its solubility and bioavailability. Another area of research is the investigation of Vilazodone's potential use in the treatment of other psychiatric disorders. Further studies are also needed to understand the long-term safety and efficacy of Vilazodone in the treatment of MDD.
Conclusion
In conclusion, Vilazodone is a promising drug for the treatment of MDD. It has a well-defined mechanism of action and has been extensively studied in clinical trials. Vilazodone has a good safety profile and is generally well-tolerated by patients. There are several future directions for the study of Vilazodone, including the development of new formulations and investigation of its potential use in the treatment of other psychiatric disorders.
Méthodes De Synthèse
The synthesis of Vilazodone involves the reaction of 4-chloro-3-methylphenol with 2-(chloromethyl)butyronitrile to form 2-(4-chloro-3-methylphenoxy)butyronitrile. The latter is then reacted with isopropylamine and piperidine to obtain 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide. The overall yield of the synthesis is around 30%.
Applications De Recherche Scientifique
Vilazodone has been extensively studied for its efficacy in the treatment of MDD. Clinical trials have shown that Vilazodone is effective in reducing the symptoms of depression and improving the quality of life of patients. Vilazodone has also been studied for its potential use in the treatment of other psychiatric disorders such as anxiety disorders, obsessive-compulsive disorder, and post-traumatic stress disorder.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O2/c1-5-18(24-16-6-7-17(20)14(4)12-16)19(23)21-15-8-10-22(11-9-15)13(2)3/h6-7,12-13,15,18H,5,8-11H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQNLPLHUFPYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C(C)C)OC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)pentanamide](/img/structure/B5179411.png)
![1-(5-bromo-2-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5179415.png)
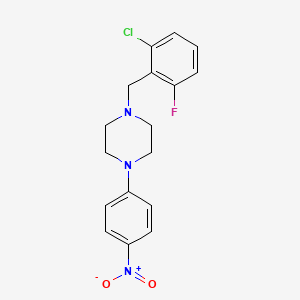

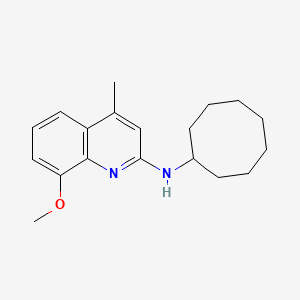
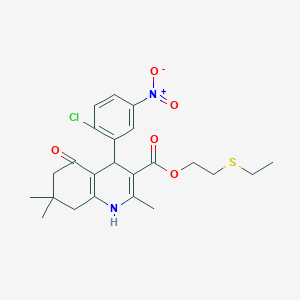
![3-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5179467.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(2-propyl-5-pyrimidinyl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5179485.png)
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5179494.png)
![2-butyl-5-(2-hydroxy-5-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5179502.png)
![N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B5179505.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-N-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5179506.png)
![N-{1-[1-(4-tert-butylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5179522.png)
